1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C12H12FN3O3S and its molecular weight is 297.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utility in Organic Chemistry
A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its analogues has been developed, highlighting the utility of such compounds, including 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, as versatile synthons in the preparation of fluoromethylated organic molecules. This synthetic approach leverages a C–S bond forming strategy, applicable to a variety of substrates with high efficiency and selectivity, underscoring the compound's relevance in synthetic organic chemistry (Prakash et al., 2010).
Biological Activity and Enzyme Inhibition
Methanesulfonamide pyrimidine-substituted compounds, including derivatives of this compound, have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase in vitro. These compounds exhibit potent inhibitory activity against cholesterol biosynthesis, significantly more potent than some established drugs, indicating their potential in medical research and drug development (Watanabe et al., 1997).
Inhibition of Inflammatory Enzymes
Compounds related to this compound, such as N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. These compounds exhibit dose-dependent inhibition of 5-LO, suggesting their utility in developing anti-inflammatory treatments (Beers et al., 1997).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-2-4-10(13)5-3-9/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJKTFIZBDCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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